Cas no 326406-81-9 (N-4-(aminomethyl)phenylpyridin-2-amine)
N-4-(aminomethyl)phenylpyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Pyridinamine, N-[4-(aminomethyl)phenyl]-
- N-4-(aminomethyl)phenylpyridin-2-amine
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- MDL: MFCD20701642
- Inchi: 1S/C12H13N3/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h1-8H,9,13H2,(H,14,15)
- InChI Key: BTEUQJUOWGXDJC-UHFFFAOYSA-N
- SMILES: C1(NC2=CC=C(CN)C=C2)=NC=CC=C1
N-4-(aminomethyl)phenylpyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-257358-0.05g |
N-[4-(aminomethyl)phenyl]pyridin-2-amine |
326406-81-9 | 80% | 0.05g |
$212.0 | 2024-06-18 | |
| Enamine | EN300-257358-0.1g |
N-[4-(aminomethyl)phenyl]pyridin-2-amine |
326406-81-9 | 80% | 0.1g |
$317.0 | 2024-06-18 | |
| Enamine | EN300-257358-0.25g |
N-[4-(aminomethyl)phenyl]pyridin-2-amine |
326406-81-9 | 80% | 0.25g |
$452.0 | 2024-06-18 | |
| Enamine | EN300-257358-0.5g |
N-[4-(aminomethyl)phenyl]pyridin-2-amine |
326406-81-9 | 80% | 0.5g |
$713.0 | 2024-06-18 | |
| Enamine | EN300-257358-1.0g |
N-[4-(aminomethyl)phenyl]pyridin-2-amine |
326406-81-9 | 80% | 1.0g |
$914.0 | 2024-06-18 | |
| Enamine | EN300-257358-2.5g |
N-[4-(aminomethyl)phenyl]pyridin-2-amine |
326406-81-9 | 80% | 2.5g |
$1791.0 | 2024-06-18 | |
| Enamine | EN300-257358-5.0g |
N-[4-(aminomethyl)phenyl]pyridin-2-amine |
326406-81-9 | 80% | 5.0g |
$2650.0 | 2024-06-18 | |
| Enamine | EN300-257358-10.0g |
N-[4-(aminomethyl)phenyl]pyridin-2-amine |
326406-81-9 | 80% | 10.0g |
$3929.0 | 2024-06-18 | |
| Ambeed | A1082566-1g |
N-[4-(Aminomethyl)phenyl]pyridin-2-amine |
326406-81-9 | 95% | 1g |
$655.0 | 2024-04-20 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00995694-1g |
N-[4-(Aminomethyl)phenyl]pyridin-2-amine |
326406-81-9 | 95% | 1g |
¥4494.0 | 2024-04-17 |
N-4-(aminomethyl)phenylpyridin-2-amine Suppliers
N-4-(aminomethyl)phenylpyridin-2-amine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on N-4-(aminomethyl)phenylpyridin-2-amine
Professional Introduction to N-4-(aminomethyl)phenylpyridin-2-amine (CAS No. 326406-81-9)
N-4-(aminomethyl)phenylpyridin-2-amine, a compound with the chemical identifier CAS No. 326406-81-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The molecular structure of this amine derivative integrates a phenyl ring with a pyridine moiety, linked by an aminomethyl group, which confers distinct chemical reactivity and biological activity.
The synthesis of N-4-(aminomethyl)phenylpyridin-2-amine involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The phenylpyridine core is typically constructed through condensation reactions, followed by functionalization at the 4-position with an aminomethyl group. This synthetic route has been optimized to minimize side products and maximize the formation of the desired intermediate, which is then further elaborated to achieve the final product.
Recent research has highlighted the pharmacological significance of this compound, particularly in its potential as a precursor for more complex therapeutic agents. The presence of both aromatic and heterocyclic rings in its structure suggests that it may exhibit properties suitable for interaction with biological targets, such as enzymes or receptors. This makes N-4-(aminomethyl)phenylpyridin-2-amine an attractive candidate for further investigation in medicinal chemistry.
In the realm of drug discovery, the compound's ability to serve as a scaffold for designing novel molecules is highly valuable. Researchers have been exploring its utility in creating inhibitors or modulators of various biological pathways. For instance, studies have indicated that derivatives of this compound may possess anti-inflammatory or anticancer properties, although more extensive clinical trials are necessary to confirm these findings.
The structural features of N-4-(aminomethyl)phenylpyridin-2-amine also make it a promising candidate for developing small-molecule probes used in biochemical research. Its reactivity allows for modifications that can be tailored to study specific interactions within cellular systems. Such probes are essential tools for understanding disease mechanisms and identifying new therapeutic targets.
Advances in computational chemistry have further enhanced the utility of this compound in drug design. Molecular modeling studies have been employed to predict how N-4-(aminomethyl)phenylpyridin-2-amine might interact with different biological targets, providing insights into its potential pharmacological activity. These computational approaches complement experimental work by allowing researchers to screen large libraries of compounds efficiently.
The growing interest in this compound is also reflected in the increasing number of patents and publications focusing on its derivatives. Companies and academic institutions are investing resources into exploring its therapeutic potential, leading to a surge in research activities related to this chemical entity. This trend underscores its importance as a building block in modern pharmaceutical development.
From a regulatory perspective, ensuring the safety and efficacy of compounds like N-4-(aminomethyl)phenylpyridin-2-amine is paramount before they can be translated into clinical applications. Regulatory agencies require rigorous testing to demonstrate that these substances are both safe for human use and effective in treating diseases. This involves preclinical studies followed by clinical trials to assess their pharmacokinetic and pharmacodynamic properties.
The future prospects for N-4-(aminomethyl)phenylpyridin-2-amine appear promising, with ongoing research likely to uncover new applications and refine synthetic methodologies. As our understanding of biological systems continues to evolve, so too will our ability to leverage this compound for therapeutic purposes. Collaborative efforts between chemists, biologists, and clinicians will be crucial in realizing its full potential.
In conclusion, N-4-(aminomethyl)phenylpyridin-2-amine (CAS No. 326406-81-9) stands out as a significant molecule in pharmaceutical chemistry due to its unique structure and versatile reactivity. Its potential applications in drug development, coupled with advancements in synthetic and computational techniques, make it a compelling subject for further research. As scientific exploration continues, this compound is poised to play an increasingly important role in addressing unmet medical needs.
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